N-Tert-butyl-2-chloro-5-methylbenzamide
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Overview
Description
N-Tert-butyl-2-chloro-5-methylbenzamide is an organic compound with the molecular formula C12H16ClNO It is a derivative of benzamide, featuring a tert-butyl group, a chlorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide typically involves the reaction of 2-chloro-5-methylbenzoic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Tert-butyl-2-chloro-5-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products
Substitution: Formation of N-tert-butyl-2-alkoxy-5-methylbenzamide or N-tert-butyl-2-thio-5-methylbenzamide.
Oxidation: Formation of N-tert-butyl-2-chloro-5-methylbenzoic acid or N-tert-butyl-2-chloro-5-methylbenzaldehyde.
Reduction: Formation of N-tert-butyl-2-chloro-5-methylbenzylamine.
Scientific Research Applications
N-Tert-butyl-2-chloro-5-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Tert-butyl-2-chloro-5-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Tert-butyl-2-chloro-4-methylbenzamide
- N-Tert-butyl-2-chloro-3-methylbenzamide
- N-Tert-butyl-2-chloro-6-methylbenzamide
Uniqueness
N-Tert-butyl-2-chloro-5-methylbenzamide is unique due to the specific positioning of the tert-butyl, chlorine, and methyl groups on the benzene ring. This arrangement can influence its reactivity, binding affinity, and overall chemical behavior compared to other similar compounds. The unique structure may also impart distinct biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-tert-butyl-2-chloro-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-5-6-10(13)9(7-8)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONKAEBOJDRMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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